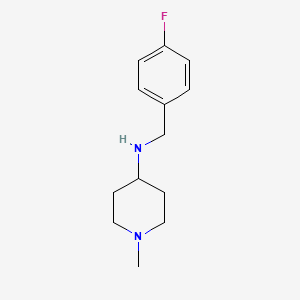

4-(4-Fluorobenzylamino)-1-methylpiperidine

Description

BenchChem offers high-quality 4-(4-Fluorobenzylamino)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzylamino)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYWEOOWONUOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385848 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359878-47-0 | |

| Record name | 4-(4-Fluorobenzylamino)-1-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(4-Fluorobenzylamino)-1-methylpiperidine chemical properties

An In-Depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Properties, Synthesis, and Analysis

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The molecule combines a basic 1-methylpiperidine moiety with a 4-fluorobenzyl group. The inclusion of a fluorine atom is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity.[1][2] While this specific compound is primarily available as a research chemical and synthetic intermediate, its structural similarity to pharmacologically active agents, particularly those targeting the central nervous system, makes it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step in any research endeavor. 4-(4-Fluorobenzylamino)-1-methylpiperidine is characterized by the following identifiers:

-

IUPAC Name: N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[3]

-

Synonyms: (4-Fluoro-benzyl)-(1-methyl-piperidin-4-yl)-amine, N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine[3][4]

The structure consists of a central piperidine ring N-methylated at position 1. An amino group at position 4 serves as a linker to a benzyl group, which is substituted with a fluorine atom at its para-position.

Caption: 2D Chemical Structure of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are a combination of computed and experimentally predicted values.

| Property | Value | Source |

| Molecular Weight | 222.30 g/mol | [3] |

| Monoisotopic Mass | 222.15322678 Da | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point (Predicted) | 304.8 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.07 g/cm³ | [4] |

| XLogP3-AA (Predicted) | 2.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 15.3 Ų | [3] |

Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity material for research. A common and efficient method for preparing this compound is through reductive amination. This process involves the reaction of a ketone (1-methyl-4-piperidone) with a primary amine (4-fluorobenzylamine) in the presence of a reducing agent.

Synthetic Workflow

The synthesis proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the final secondary amine product. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, tolerant of acidic conditions used to catalyze imine formation, and does not reduce the starting ketone.

Caption: Workflow for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and control. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness. Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate. The aqueous workup neutralizes the acid and removes water-soluble byproducts, while column chromatography ensures the isolation of the final product in high purity.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq) and 4-fluorobenzylamine (1.05 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Catalyst Addition: Add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the key iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. The portion-wise addition helps to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of methanol (0-10%) in dichloromethane is typically effective for eluting the product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-(4-Fluorobenzylamino)-1-methylpiperidine as a pure compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral data can be predicted:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two distinct signals (doublets or triplets) in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 4-fluorophenyl ring.

-

Benzyl CH₂: A singlet or AB quartet around δ 3.7-3.9 ppm.

-

Piperidine Protons: A series of complex multiplets between δ 1.5-3.0 ppm.

-

N-CH₃: A singlet around δ 2.2-2.4 ppm.

-

N-H: A broad singlet, which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₃H₁₉FN₂, the expected m/z would be approximately 223.16.[6]

-

Fragmentation: Key fragments would arise from the cleavage of the benzyl C-N bond or fragmentation of the piperidine ring.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching absorptions around 1500-1610 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹.

-

Potential Pharmacological Profile

While no specific pharmacological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine is publicly available, its core structure, N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl), is a key component of Pimavanserin (ACP-103). Pimavanserin is a known potent 5-HT₂A receptor inverse agonist with antipsychotic properties.[7]

This structural analogy suggests that 4-(4-Fluorobenzylamino)-1-methylpiperidine could serve as a valuable scaffold or starting point for developing novel ligands targeting monoaminergic receptors, particularly serotonin receptors. The primary amine in the target compound offers a versatile handle for further chemical modification to explore structure-activity relationships (SAR).

Caption: Logical relationship between the target compound's scaffold and known drug activity.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. The following analytical methods are recommended for quality control.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.[8]

-

Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile with 0.1% TFA or formic acid (Solvent B).

-

Detection: UV detection at a wavelength of 254 nm or 210 nm.

-

Purpose: This method is excellent for determining the purity of the compound, with the area under the peak corresponding to its relative concentration.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This technique separates the compound from volatile impurities based on its boiling point and partitioning with the stationary phase, followed by mass analysis for definitive identification.[9]

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective.

-

Use Case: GC-MS is highly effective for identifying the compound and assessing the presence of any volatile impurities or byproducts from the synthesis.

-

Safety and Handling

According to available safety data, 4-(4-Fluorobenzylamino)-1-methylpiperidine is not classified as a hazardous substance under GHS criteria.[3][10] However, as with any laboratory chemical, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[10]

-

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.[10]

-

-

Stability and Reactivity:

References

-

PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645. [Link]

-

Global Substance Registration System. 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. [Link]

-

PubChemLite. 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). [Link]

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

-

Chemcasts. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol CAS: 105812-81-5. [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). [Link]

-

Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

-

PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2) [pubchemlite.lcsb.uni.lu]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine

CAS Number: 359878-47-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzylamino)-1-methylpiperidine is a disubstituted piperidine that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a fluorinated benzyl group attached to a methylated piperidine core, makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its primary application as a key precursor in the manufacture of the atypical antipsychotic drug, Pimavanserin.

Chemical Properties and Identification

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 359878-47-0 | [1] |

| Molecular Formula | C₁₃H₁₉FN₂ | [1] |

| Molecular Weight | 222.30 g/mol | [1] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | [1] |

| Synonyms | (4-Fluoro-benzyl)-(1-methyl-piperidin-4-yl)-amine, N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine | [1] |

| Appearance | Expected to be a solid or oil | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

The most common and efficient method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is through reductive amination. This process involves the reaction of a piperidone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Two primary variations of this synthesis have been reported, both of which are detailed below.[2]

Synthetic Pathway Overview

Caption: Reductive amination pathways to synthesize the target compound.

Experimental Protocol 1: Reductive Amination of 1-Methyl-4-piperidone

This protocol involves the reaction of 1-methyl-4-piperidone with 4-fluorobenzylamine.

Materials:

-

1-Methyl-4-piperidone

-

4-Fluorobenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-fluorobenzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Reductive Amination of 4-Fluorobenzaldehyde

This alternative protocol utilizes 4-fluorobenzaldehyde and 1-methylpiperidin-4-amine.[2]

Materials:

-

4-Fluorobenzaldehyde

-

1-Methylpiperidin-4-amine

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol

-

Acetic acid

-

Dichloromethane (DCM)

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1.25 g, 10 mmol) and 1-methylpiperidin-4-amine (1.13 g, 10 mmol) in a mixture of methanol and acetic acid (40 ml).

-

Adjust the pH of the mixture to approximately 5 using acetic acid.

-

Add sodium cyanoborohydride (0.83 g, 12.2 mmol) to the reaction mixture.

-

Stir the reaction at ambient temperature for about 20 hours.

-

Concentrate the reaction mixture and partition it between dichloromethane and distilled water.

-

Separate the organic layer, dry it, and concentrate to obtain the final product.[2]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene protons of the benzyl group, the protons of the piperidine ring, and the methyl group on the piperidine nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorinated benzene ring, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The expected molecular ion peak [M+H]⁺ would be at m/z 223.16.

Applications in Drug Development

The primary and most significant application of 4-(4-Fluorobenzylamino)-1-methylpiperidine is as a key intermediate in the synthesis of Pimavanserin .[3][4]

Role as a Precursor to Pimavanserin

Pimavanserin is an atypical antipsychotic medication approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[4][5] The synthesis of Pimavanserin involves the reaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with an isocyanate derivative.[2][5]

Caption: Synthesis of Pimavanserin from the target intermediate.

The purity of 4-(4-Fluorobenzylamino)-1-methylpiperidine is crucial as it directly impacts the purity of the final active pharmaceutical ingredient (API), Pimavanserin.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Fluorobenzylamino)-1-methylpiperidine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a synthetically important molecule, primarily valued for its role as a key building block in the production of the pharmaceutically significant compound, Pimavanserin. The straightforward and efficient synthesis via reductive amination makes it an accessible intermediate for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and application is vital for its effective use in the pharmaceutical industry.

References

- Google Patents. (n.d.). A pharmaceutical intermediate for preparing pimavanserin.

-

Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkat USA. Retrieved from [Link]

- Google Patents. (2018). Method for preparing pimavanserin.

-

New Drug Approvals. (2016). Pimavanserin. Retrieved from [Link]

- Google Patents. (n.d.). Processes and intermediates for the preparation of pimavanserin.

-

PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

Sources

- 1. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin - Google Patents [patents.google.com]

- 3. EP3741744B1 - A pharmaceutical intermediate for preparing pimavanserin - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine. In the absence of direct pharmacological studies on this molecule, we leverage its documented status as a known impurity of Pimavanserin (formerly ACP-103) to build a scientifically rigorous hypothesis centered on the serotonergic system, specifically the 5-hydroxytryptamine receptor 2A (5-HT2A). We will dissect the pharmacology of the parent compound, Pimavanserin, to infer the likely molecular targets and signaling pathways of 4-(4-Fluorobenzylamino)-1-methylpiperidine. This guide further outlines a detailed, field-proven experimental workflow to definitively characterize its mechanism of action, providing researchers and drug development professionals with a robust framework for their investigations.

Introduction: Unveiling a Molecule Through its Lineage

4-(4-Fluorobenzylamino)-1-methylpiperidine is a piperidine derivative with the molecular formula C13H19FN2[1][2]. While this compound is available commercially for research purposes, a thorough review of the scientific literature reveals a conspicuous absence of dedicated pharmacological studies. However, a critical piece of information lies in its classification as "Pimavanserin Impurity 6"[1]. This association with Pimavanserin, a well-characterized atypical antipsychotic, provides a strong foundation for a hypothesis-driven investigation into its mechanism of action.

Pimavanserin (ACP-103) is a selective inverse agonist of the 5-HT2A receptor, with antipsychotic properties demonstrated in the treatment of Parkinson's disease psychosis[3][4]. The structural similarity between Pimavanserin and 4-(4-Fluorobenzylamino)-1-methylpiperidine strongly suggests that the latter may also interact with the 5-HT2A receptor. This guide will, therefore, explore the putative mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine through the lens of 5-HT2A receptor pharmacology.

The Putative Molecular Target: The 5-HT2A Receptor

The 5-HT2A receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including mood, cognition, and psychosis. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Given that 4-(4-Fluorobenzylamino)-1-methylpiperidine is a structural precursor or byproduct in the synthesis of the 5-HT2A inverse agonist Pimavanserin, it is highly probable that it also binds to this receptor. The nature of this interaction, however, remains to be elucidated. It could act as an agonist, antagonist, or, like Pimavanserin, an inverse agonist.

Hypothesized Signaling Pathway

The following diagram illustrates the canonical 5-HT2A signaling pathway and the hypothesized point of interaction for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Caption: Hypothesized interaction with the 5-HT2A receptor signaling pathway.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesis that 4-(4-Fluorobenzylamino)-1-methylpiperidine targets the 5-HT2A receptor and to characterize its pharmacological activity, a systematic experimental approach is required. The following workflow outlines the key experiments, from initial binding assessment to functional characterization.

Workflow Diagram

Caption: A systematic workflow for elucidating the mechanism of action.

Phase 1: Radioligand Binding Assay

Objective: To determine if 4-(4-Fluorobenzylamino)-1-methylpiperidine binds to the human 5-HT2A receptor and to quantify its binding affinity (Ki).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

Incubate a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin) with the cell membranes.

-

Add increasing concentrations of unlabeled 4-(4-Fluorobenzylamino)-1-methylpiperidine.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: A Ki value that quantifies the binding affinity of the compound for the 5-HT2A receptor.

Phase 2: Functional Assays

Objective: To determine the functional activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine at the 5-HT2A receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Methodology (Calcium Flux Assay):

-

Cell Culture and Dye Loading:

-

Plate HEK293 cells expressing the human 5-HT2A receptor in black-walled, clear-bottom microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Agonist Mode:

-

Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine to the cells.

-

Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

-

Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Measure the change in fluorescence. A decrease in the agonist-induced signal indicates antagonist activity.

-

-

Inverse Agonist Mode:

-

Use a cell line with constitutive (agonist-independent) 5-HT2A receptor activity.

-

Add increasing concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine and measure the change in basal fluorescence. A decrease in the basal signal suggests inverse agonist activity.

-

Data Analysis:

-

Agonist/Inverse Agonist: Plot the response versus the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy.

-

Antagonist: Plot the response to the standard agonist in the presence of the compound to determine the IC50 and calculate the antagonist potency (Kb) using the Gaddum equation.

Expected Outcome: Determination of the functional activity and potency of the compound.

| Parameter | Description |

| Ki | Inhibitory constant; a measure of binding affinity. |

| EC50 | Half maximal effective concentration; potency as an agonist. |

| IC50 | Half maximal inhibitory concentration; potency as an antagonist or inverse agonist. |

| Emax | Maximal efficacy of an agonist. |

Phase 3: Receptor Selectivity Profiling

Objective: To assess the selectivity of 4-(4-Fluorobenzylamino)-1-methylpiperidine by screening it against a panel of other relevant receptors.

Methodology:

-

Utilize a commercial service or an in-house platform to perform radioligand binding assays for a broad panel of GPCRs, ion channels, and transporters.

-

The panel should include other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), dopamine receptors (e.g., D2), adrenergic receptors, and muscarinic receptors to assess potential off-target effects.

Expected Outcome: A selectivity profile that will inform the potential for off-target side effects and provide a more complete understanding of the compound's pharmacology.

Phase 4: In Vivo Behavioral Models

Objective: To investigate the in vivo effects of 4-(4-Fluorobenzylamino)-1-methylpiperidine in animal models relevant to its putative mechanism of action.

Methodology (Head-Twitch Response in Rodents):

-

The head-twitch response in mice or rats is a classic behavioral model for 5-HT2A receptor activation.

-

Administer a 5-HT2A agonist (e.g., DOI) to induce head twitches.

-

Pre-treat animals with various doses of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

-

Observe and quantify the number of head twitches. A dose-dependent reduction in head twitches would be consistent with 5-HT2A antagonist or inverse agonist activity in vivo.

Expected Outcome: In vivo confirmation of the in vitro findings and an initial assessment of the compound's potential therapeutic effects.

Conclusion and Future Directions

The structural relationship between 4-(4-Fluorobenzylamino)-1-methylpiperidine and the known 5-HT2A inverse agonist Pimavanserin provides a strong rationale for hypothesizing that its primary mechanism of action involves modulation of the 5-HT2A receptor. This technical guide has outlined a comprehensive and logical experimental workflow to rigorously test this hypothesis.

By systematically progressing through binding assays, functional characterization, selectivity profiling, and in vivo validation, researchers can definitively elucidate the mechanism of action of this compound. The insights gained from these studies will be crucial for determining its potential as a research tool or a starting point for novel therapeutic development.

References

-

PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Global Substance Registration System. [Link]

-

(PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

Sources

- 1. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Investigating 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Hypothesis-Driven Approach to Identifying the 5-HT2A Receptor as a Primary Therapeutic Target

Executive Summary

This technical guide outlines a comprehensive, hypothesis-driven strategy for the characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a novel compound with limited publicly available biological data. Drawing from principles of medicinal chemistry and structural analogy, we posit that this molecule's core scaffold, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl), bears a striking resemblance to that of known central nervous system (CNS) active agents. Specifically, its structure strongly suggests a potential interaction with the serotonin 2A (5-HT2A) receptor.

This document serves as a roadmap for researchers and drug development professionals, detailing a logical, phase-by-phase experimental workflow. We will first establish the scientific rationale for targeting the 5-HT2A receptor, then provide detailed, field-proven protocols for chemical synthesis, target validation, and functional characterization. The workflow progresses from fundamental in vitro binding and functional assays to relevant in vivo behavioral models, providing a complete framework to test the central hypothesis: 4-(4-Fluorobenzylamino)-1-methylpiperidine is a 5-HT2A receptor ligand, likely an inverse agonist, with potential therapeutic utility in psychiatric disorders.

Part 1: The Scientific Premise - Structural Analogy as a Predictive Tool

In the absence of direct biological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine, our investigation is rooted in a foundational principle of drug discovery: structural similarity often implies similar biological function. The molecule shares a core pharmacophore with pimavanserin (ACP-103), an approved medication for Parkinson's disease psychosis.

-

Query Compound: 4-(4-Fluorobenzylamino)-1-methylpiperidine

-

Reference Compound (Pimavanserin): N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide

Both molecules contain the critical N-(4-fluorobenzyl)-1-methylpiperidine-4-amine moiety. In pimavanserin, this scaffold is essential for its high-affinity binding and inverse agonist activity at the 5-HT2A receptor.[1] This structural overlap forms the logical cornerstone of our hypothesis.

Part 2: The Prime Target - The Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[2] It is a well-validated target for neuropsychiatric disorders.

Signaling Pathways

Activation of the 5-HT2A receptor initiates two primary signaling cascades:

-

Gq/11 Pathway: The canonical pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[3]

-

β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin recruitment, which is involved in receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[4]

A key concept for this investigation is inverse agonism . 5-HT2A receptors exhibit constitutive (basal) activity even without an agonist bound. While a neutral antagonist simply blocks agonists, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity.[5] Many atypical antipsychotics, including clozapine and risperidone, exhibit inverse agonist properties at the 5-HT2A receptor.[6][7]

Part 3: A Validated Workflow for Target Identification

This section provides a sequential, multi-stage workflow designed to rigorously test our central hypothesis.

Sources

- 1. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. What are the therapeutic candidates targeting 5-HT2A? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

in vitro activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine

An In-Depth Technical Guide to the In Vitro Characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a compound of interest within drug discovery and development. While direct literature on the specific biological activities of this molecule is sparse, its structural motifs, particularly the N-substituted piperidine core, suggest potential interactions with key central nervous system targets. This document outlines a logical, stepwise approach to elucidate its pharmacological profile, beginning with hypothesized targets based on chemical similarity to known bioactive molecules. We will detail the requisite experimental protocols, from initial binding assays to more complex functional and cell-based assessments, to thoroughly investigate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a comprehensive evaluation of this and structurally related compounds.

Introduction and Structural Rationale

4-(4-Fluorobenzylamino)-1-methylpiperidine possesses a chemical scaffold that is prevalent in a variety of centrally acting agents.[1][2] The core structure, a 1-methylpiperidine ring, is a common feature in molecules designed to interact with neurotransmitter receptors. The presence of a 4-fluorobenzylamino substituent further suggests the potential for specific receptor interactions, as this moiety can participate in various binding forces, including hydrogen bonding and hydrophobic interactions.

Given the structural similarities to compounds with known activities, we can formulate initial hypotheses regarding the potential biological targets of 4-(4-Fluorobenzylamino)-1-methylpiperidine. The piperidine scaffold is notably present in ligands for sigma receptors and serotonin (5-HT) receptors.[3][4][5] Therefore, a primary focus of the initial in vitro characterization should be to assess the affinity and functional activity of this compound at these receptor families.

Proposed Molecular Targets and Investigational Workflow

Based on the structural analysis, we propose the following primary molecular targets for investigation:

-

Sigma Receptors (σ1 and σ2): The piperidine core is a well-established pharmacophore for sigma receptor ligands.[3][5]

-

Serotonin (5-HT) Receptors: N-substituted piperidines are common in 5-HT receptor modulators, particularly the 5-HT2A subtype.[4]

The following workflow provides a systematic approach to characterizing the in vitro activity of 4-(4-Fluorobenzylamino)-1-methylpiperidine at these proposed targets.

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays

Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the receptor. This will elucidate whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional effect of 4-(4-Fluorobenzylamino)-1-methylpiperidine on sigma-1, sigma-2, and 5-HT2A receptor signaling.

Example Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

-

Cell Culture and Dye Loading:

-

Plate cells expressing the 5-HT2A receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

To determine agonist activity, add varying concentrations of 4-(4-Fluorobenzylamino)-1-methylpiperidine to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

-

Table 1: Hypothetical Data Summary for In Vitro Characterization

| Assay Type | Target Receptor | Parameter | Hypothetical Value |

| Radioligand Binding | Sigma-1 (σ1) | Ki (nM) | 50 |

| Radioligand Binding | Sigma-2 (σ2) | Ki (nM) | >1000 |

| Radioligand Binding | 5-HT2A | Ki (nM) | 15 |

| Functional (Ca2+) | 5-HT2A | EC50 (nM) | No agonist activity |

| Functional (Ca2+) | 5-HT2A | IC50 (nM) | 25 (as antagonist) |

Potential Signaling Pathways

Understanding the potential signaling pathways downstream of the target receptors is crucial for interpreting the functional data.

Figure 3: Simplified signaling pathway for the Gq-coupled 5-HT2A receptor.

Conclusion

This technical guide presents a structured and scientifically rigorous approach to elucidating the in vitro pharmacological profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine. By systematically investigating its binding affinity and functional activity at rationally selected targets, researchers can build a comprehensive understanding of its mechanism of action. The detailed protocols and workflows provided herein serve as a valuable resource for initiating and advancing the study of this and other novel chemical entities.

References

-

PubChem. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved January 12, 2026, from [Link]

-

Van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Abdel-Aal, E. R. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

-

Leopoldo, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Global Substance Registration System. (n.d.). 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2). Retrieved January 12, 2026, from [Link]

-

Kim, S. E., et al. (2004). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. [Link]

-

Weber Lab. (n.d.). 4-(4-Fluorobenzylamino)-1-methylpiperidine-d2. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Semantic Scholar. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. [Link]-Tang-Leung/7c01b965007466d74052e4284d79e8310a08a463)

-

MDPI. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. MDPI. [Link]

-

MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

-

PubMed Central. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

Sources

- 1. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(4-fluorobenzylamino)-1-methylpiperidine (C13H19FN2) [pubchemlite.lcsb.uni.lu]

- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Synthesis, Properties, and Therapeutic Context

Introduction: A Key Intermediate in Modern Neuropharmacology

4-(4-Fluorobenzylamino)-1-methylpiperidine, a substituted piperidine derivative, holds a significant position in contemporary medicinal chemistry. While not an end-product therapeutic agent itself, it serves as a crucial starting material (SM1) in the synthesis of Pimavanserin, an atypical antipsychotic approved by the U.S. Food and Drug Administration (FDA).[1] The development of Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist, has underscored the importance of its molecular precursors.[2] This guide provides a comprehensive technical overview of 4-(4-Fluorobenzylamino)-1-methylpiperidine, detailing its synthesis, physicochemical characteristics, and the pharmacological context provided by its principal derivative, Pimavanserin. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this key synthetic building block.

Physicochemical Characteristics

A clear understanding of the fundamental properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine is essential for its application in synthetic chemistry and for quality control.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉FN₂ | [3][4] |

| Molecular Weight | 222.3 g/mol | [3][4] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | [4] |

| CAS Number | 359878-47-0 | [4] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Stereochemistry | Achiral | [3] |

Synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Reductive Amination Approach

The primary and most industrially relevant synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is achieved through a reductive amination reaction. This method is favored for its efficiency and high yield. The synthesis involves the reaction of 1-methyl-4-piperidone with 4-fluorobenzylamine, followed by a reduction step.

Experimental Protocol: Reductive Amination

This protocol is a representative synthesis based on established chemical principles for this reaction class.

Materials:

-

1-methyl-4-piperidone

-

4-fluorobenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent

-

Dichloroethane (DCE) or another suitable solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone (1.0 equivalent) and 4-fluorobenzylamine (1.0-1.2 equivalents) in dichloroethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Causality of Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl starting material than sodium borohydride, allowing for the formation of the imine intermediate before reduction.

-

Solvent Selection: Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for both the imine formation and the reduction step.

-

Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure the complete conversion of the ketone starting material.

Pharmacological Significance: The Precursor to a 5-HT2A Inverse Agonist

While there is a lack of publicly available pharmacological data for 4-(4-Fluorobenzylamino)-1-methylpiperidine itself, its significance is firmly established through its role in the synthesis of Pimavanserin. Pimavanserin is a potent and selective 5-HT2A receptor inverse agonist.[2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT2A receptor, which has constitutive (baseline) activity, an inverse agonist like Pimavanserin reduces this activity.

Pharmacological Profile of Pimavanserin (ACP-103)

The following data for Pimavanserin (formerly ACP-103) provides the pharmacological context for the utility of its precursor, 4-(4-Fluorobenzylamino)-1-methylpiperidine.

| Parameter | Receptor | Value | Source |

| pKi (membranes) | Human 5-HT2A | 9.3 | |

| pKi (whole cells) | Human 5-HT2A | 9.70 | |

| pIC₅₀ (R-SAT) | Human 5-HT2A | 8.7 | |

| pKi (membranes) | Human 5-HT2C | 8.80 | |

| pKi (whole cells) | Human 5-HT2C | 8.00 | |

| pIC₅₀ (R-SAT) | Human 5-HT2C | 7.1 | |

| Affinity | 5-HT2B, Dopamine D₂, other monoaminergic receptors | Lacked affinity |

Data sourced from a 2006 publication in the Journal of Pharmacology and Experimental Therapeutics.

This high affinity and selectivity for the 5-HT2A receptor, coupled with its inverse agonist activity, is central to the therapeutic effect of Pimavanserin in treating psychosis associated with Parkinson's disease.[2]

Mechanism of Action and Signaling Pathway

The therapeutic effects of Pimavanserin, and thus the rationale for synthesizing its precursors, are rooted in its modulation of the 5-HT2A receptor signaling pathway. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability. As an inverse agonist, Pimavanserin reduces the constitutive activity of this pathway.

Applications and Future Directions

The primary application of 4-(4-Fluorobenzylamino)-1-methylpiperidine is as a key building block in the multi-step synthesis of Pimavanserin. The development of this drug has opened new avenues for the treatment of psychosis in neurodegenerative diseases without the motor side effects associated with dopamine-blocking antipsychotics.

Future research involving 4-(4-Fluorobenzylamino)-1-methylpiperidine will likely focus on:

-

Process Optimization: Further refinement of the synthesis to improve yield, reduce costs, and enhance the environmental profile of the manufacturing process.

-

Analog Synthesis: Its use as a scaffold for the creation of new analogs with potentially improved pharmacological properties, such as greater selectivity, different functional activity (e.g., neutral antagonist vs. inverse agonist), or altered pharmacokinetic profiles.

-

Radiolabeling: A deuterated version of this compound is commercially available, indicating its potential use in tracer studies for metabolic profiling or as an internal standard in quantitative analyses.[5]

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its own biological activity is not extensively documented in public literature, its role as a pivotal intermediate in the synthesis of the novel antipsychotic Pimavanserin is well-established. A thorough understanding of its synthesis and physicochemical properties is essential for researchers working on the development of new therapeutics targeting the serotonergic system, particularly the 5-HT2A receptor. The success of Pimavanserin serves as a powerful testament to the importance of well-designed synthetic precursors like 4-(4-Fluorobenzylamino)-1-methylpiperidine in the drug discovery and development pipeline.

References

-

PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

-

4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE. Global Substance Registration System (GSRS), Food and Drug Administration. [Link]

-

PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

-

Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical Research, 39(10), 2008-2017. [Link]

- Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.

-

ACADIA Pharmaceuticals Inc. (2012). ACADIA Pharmaceuticals Reports Promising Effects of Pimavanserin in Preclinical Model of Alzheimer's Disease Psychosis. Business Wire. [Link]

-

Pimavanserin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

-

Rojas-Dotor, S., et al. (2022). Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. Pharmaceuticals, 15(11), 1361. [Link]

-

Combs, C., & Cox, A. (2017). Update on the treatment of Parkinson's disease psychosis. Neuropsychiatric Disease and Treatment, 13, 1137–1147. [Link]

Sources

- 1. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]

- 2. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Piperidine Nucleus: A Journey from Pepper to Potent Pharmaceuticals

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has a rich history that mirrors the evolution of organic synthesis and drug discovery.[1][2] From its initial isolation from black pepper to its central role in some of the most potent synthetic opioids and modern therapeutics, the journey of substituted piperidines is a testament to the enduring quest for novel bioactive molecules.[3] This guide provides a comprehensive technical overview of the discovery and history of substituted piperidines, tracing their path from natural alkaloids to the complex, stereochemically defined molecules of today. We will delve into the seminal synthetic achievements that unlocked the potential of this versatile heterocycle, explore the evolution of synthetic methodologies, and examine the profound impact of substituted piperidines on pharmacology and drug development.

The Dawn of Piperidine Chemistry: From Natural Origins to the First Synthesis

The story of piperidine begins not in a laboratory, but in the pungent spice, black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the alkaloid responsible for the pepper's spiciness, with nitric acid.[4] Independently, in 1852, French chemist Auguste Cahours also obtained piperidine and gave it its name, derived from the Latin word for pepper, Piper.[4]

For several decades following its discovery, the piperidine nucleus remained primarily a curiosity of natural product chemistry. The true potential of this six-membered nitrogen-containing heterocycle was not fully appreciated until the late 19th century, with a landmark achievement in synthetic organic chemistry: the first total synthesis of a natural alkaloid containing a substituted piperidine ring.

The Landmark Synthesis of (±)-Coniine

The alkaloid coniine, the toxic principle of poison hemlock famously used in the execution of Socrates, holds a significant place in the history of chemistry.[5][6][7] In 1886, the German chemist Albert Ladenburg accomplished the first synthesis of a racemic mixture of coniine, a feat that marked a turning point in the validation of structural theory and the power of chemical synthesis.[5][6]

Ladenburg's synthesis, while rudimentary by modern standards, was a masterful application of the chemical knowledge of his time. It demonstrated that complex natural products could be constructed in the laboratory from simpler, readily available starting materials.

Ladenburg's Synthesis of (±)-Coniine (1886): A Step-by-Step Protocol

-

Preparation of 2-Methylpyridine (α-Picoline): Ladenburg heated N-methylpyridine iodide to a high temperature (around 250-300°C), inducing a rearrangement to 2-methylpyridine.[5][8]

-

Condensation with Acetaldehyde: He then performed a Knoevenagel-type condensation of 2-methylpyridine with acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[5][6]

-

Reduction to (±)-Coniine: Finally, the 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.[5][6]

Ladenburg later resolved the racemic mixture using fractional crystallization with (+)-tartaric acid to obtain the enantiopure forms of coniine.[5][6]

Caption: Ladenburg's historic synthesis of (±)-coniine.

This seminal work not only confirmed the structure of coniine but also laid the foundation for the synthesis of other substituted piperidines, opening the door to the exploration of their physiological effects.

The Rise of Medically Important Substituted Piperidines

The early 20th century witnessed a surge in the application of organic synthesis to the development of new therapeutic agents. The piperidine scaffold, with its potential for diverse substitution patterns, quickly became a target for medicinal chemists.

Pethidine (Meperidine): The First Synthetic Opioid

A pivotal moment in the history of substituted piperidines came in 1939 with the synthesis of pethidine (also known as meperidine) by Otto Eisleb and Otto Schaumann in Germany.[9][10][11] Initially investigated for its anticholinergic properties, the potent analgesic effects of pethidine were soon discovered, making it the first fully synthetic opioid.[9][10][12] This discovery was significant as it demonstrated that the complex morphine scaffold was not a prerequisite for potent analgesic activity.

The synthesis of pethidine involves the construction of the 4-phenylpiperidine core, a structural motif that would become central to many subsequent opioid analgesics.

A Representative Synthesis of Pethidine:

-

Formation of the Piperidine Ring: The synthesis typically begins with the reaction of benzyl cyanide and a bis(2-chloroethyl)amine derivative in the presence of a strong base like sodium amide to form the 4-cyano-4-phenylpiperidine intermediate.[11][12]

-

Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by Fischer esterification with ethanol to yield the ethyl ester, pethidine.[10][11]

Caption: A modern catalytic asymmetric approach to substituted piperidines.

The Pharmacological Significance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of diseases. [1][2][3]Its prevalence can be attributed to several key factors:

-

Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the fine-tuning of pharmacological properties.

-

Favorable Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The overall scaffold can also influence lipophilicity and metabolic stability. [3]* Bioisosteric Replacement: The piperidine ring is often used as a bioisostere for other cyclic systems, such as piperazine, to modulate activity and pharmacokinetic profiles. [13][14] Table of Representative Drugs Containing a Substituted Piperidine Moiety:

| Drug Name | Therapeutic Class | Key Piperidine Substitution Pattern |

| Methylphenidate (Ritalin) | CNS Stimulant | 2-substituted |

| Donepezil (Aricept) | Acetylcholinesterase Inhibitor | N-benzylpiperidine |

| Haloperidol (Haldol) | Antipsychotic | 4-substituted |

| Paroxetine (Paxil) | Antidepressant (SSRI) | 3,4-disubstituted |

| Minoxidil (Rogaine) | Vasodilator (used for hair loss) | 2,4-diamino-6-piperidinopyrimidine |

| Niraparib | Anticancer (PARP inhibitor) | 3-substituted |

Conclusion and Future Perspectives

The journey of substituted piperidines from a natural product isolate to a cornerstone of modern drug discovery is a compelling narrative of scientific progress. The historical syntheses of coniine, pethidine, and fentanyl were not merely chemical curiosities; they were transformative events that expanded the horizons of what was thought possible in both synthesis and medicine.

Today, the field continues to evolve at a rapid pace. The development of increasingly sophisticated catalytic and asymmetric methods provides unprecedented control over the synthesis of complex piperidine-containing molecules. [15][16]As our understanding of disease biology deepens, the ability to design and synthesize novel substituted piperidines with tailored pharmacological profiles will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The humble piperidine ring, first coaxed from the pungent pepper plant, will continue to be a central player in the future of medicine.

References

-

Wikipedia. Piperidine. [Link]

-

PubMed Central (PMC). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]

-

Wikipedia. Coniine. [Link]

-

Li, X. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Ashland County Council on Alcoholism and Drug Abuse. Where Did Fentanyl Come From? [Link]

-

News-Medical.Net. Fentanyl History. [Link]

-

Wikipedia. Paul Janssen. [Link]

-

Synfacts. Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. [Link]

-

Bionity. Coniine. [Link]

-

University of Bristol. Synthesis of Coniine. [Link]

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

PubMed Central (PMC). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Wikipedia. Fentanyl. [Link]

-

RSC Publishing. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. [Link]

-

The Atlantic. The Man Who Invented Fentanyl. [Link]

-

PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]

-

Journal of Addiction and Therapy. A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. [Link]

-

PubMed Central (PMC). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. [Link]

-

Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]

-

SlideShare. lecture#3-coniine.pptx. [Link]

-

University of Barcelona. Recent advances in the synthesis of piperidones and piperidines. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]

-

ACS Publications. Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. [Link]

-

AANA Journal. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. [Link]

-

PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

-

Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

-

Wikipedia. Pethidine. [Link]

-

Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. Coniine [bionity.com]

- 7. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lecture#3-coniine.pptx [slideshare.net]

- 9. adlitipbulteni.com [adlitipbulteni.com]

- 10. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. Pethidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine: A Roadmap for Characterization

An In-Depth Technical Guide and Investigational Roadmap

Abstract

This document provides a comprehensive technical guide to the hypothesized pharmacological profile of 4-(4-Fluorobenzylamino)-1-methylpiperidine (herein referred to as Compound FMP). Publicly available data on the direct biological activity of Compound FMP is scarce, as it is primarily documented as a key chemical intermediate in the synthesis of the atypical antipsychotic Pimavanserin.[1] This guide, therefore, serves as a roadmap for the full pharmacological characterization of Compound FMP. We will leverage structure-activity relationships inferred from Pimavanserin and the broader class of CNS-active piperidine derivatives to build a primary hypothesis centered on serotonergic activity. Furthermore, we will outline a comprehensive, multi-tiered experimental plan—from initial in vitro binding and functional assays to preliminary in vivo behavioral models—to empirically validate this hypothesis and explore potential off-target activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential of this chemical entity.

Introduction and Background

The piperidine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[2][3][4] Its conformational flexibility and utility as a basic nitrogen-containing anchor allow for precise interactions with a multitude of receptors. Compound FMP, with the chemical structure N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine, represents a simple yet intriguing example of this scaffold.